molecular formula C10H12BrNO5S B7579158 3-[(4-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid

3-[(4-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid

Cat. No. B7579158
M. Wt: 338.18 g/mol
InChI Key: CURPHYOHPZAXBT-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is commonly known as BPHM and belongs to the class of sulfonamide derivatives. BPHM has been synthesized using various methods, and its mechanism of action is still under investigation.

Mechanism of Action

The mechanism of action of BPHM is still under investigation. However, it has been suggested that BPHM may exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. By inhibiting COX activity, BPHM may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
BPHM has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to reduce the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, BPHM has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide. BPHM has also been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

BPHM has several advantages for lab experiments, including its high solubility in water and its stability under various conditions. However, BPHM also has some limitations, including its relatively low potency and its potential toxicity at high doses.

Future Directions

There are several future directions for research on BPHM. One potential direction is to investigate its potential use in the treatment of cancer. BPHM has been shown to exhibit anticancer effects in various cancer cell lines, and further studies are needed to determine its potential as a cancer therapy. Another potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. BPHM has been shown to exhibit neuroprotective effects in animal models, and further studies are needed to determine its potential as a neuroprotective agent. Additionally, further studies are needed to investigate the mechanism of action of BPHM and to determine its potential toxicity in humans.

Synthesis Methods

BPHM can be synthesized using various methods, including the reaction of 4-bromobenzenesulfonyl chloride with 2-hydroxy-2-methylpropanoic acid, followed by the addition of ammonia. Another method involves the reaction of 4-bromobenzenesulfonyl chloride with 2-amino-2-methyl-1-propanol, followed by the addition of sodium hydroxide. BPHM can also be synthesized using the reaction of 4-bromobenzenesulfonamide with 2-hydroxy-2-methylpropanoic acid, followed by the addition of sodium hydroxide.

Scientific Research Applications

BPHM has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. BPHM has also been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, BPHM has been studied for its potential use as a diagnostic tool in imaging studies.

properties

IUPAC Name

3-[(4-bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO5S/c1-10(15,9(13)14)6-12-18(16,17)8-4-2-7(11)3-5-8/h2-5,12,15H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURPHYOHPZAXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)Br)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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